N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
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Description
N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Reactions and Pyrimidine Derivatives
Compounds containing nitrobenzyl and quinazoline functionalities are studied for their reactions with azirines, leading to products like pyrimidines and azabicyclohexenes. These reactions are important for synthesizing new heterocyclic compounds with potential biological activities. For instance, benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions, yielding products that are partially converted to dihydropyrimidines, which are of interest due to their potential pharmacological properties (Narasimhan et al., 1973).
Synthesis and Cytotoxic Activity of Quinazoline Derivatives
Novel N-alkyl-plinabulin derivatives with aryl groups have been synthesized and tested for their cytotoxicity against cancer cell lines, demonstrating the potential of quinazoline derivatives in cancer therapy. These studies explore the synthesis and biological evaluation of derivatives aiming to develop more potent vascular disrupting agents (Chinh et al., 2021).
Pro-Apoptotic Activity of Quinazoline Derivatives
Research on quinazoline derivatives has shown significant pro-apoptotic activity mediated by the up-regulation of Bax and activation of poly(ADP-ribose) phosphatase, highlighting their potential as antitumor agents. Such studies are crucial for understanding how these compounds can induce tumor cell death and their potential applications in cancer treatment (Devegowda et al., 2016).
Anticonvulsant Activity of Quinazoline Derivatives
Quinazoline derivatives have also been explored for their anticonvulsant activity, providing insights into their potential use in treating convulsive disorders. The synthesis of novel 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide derivatives and their evaluation for anticonvulsant activity illustrate the therapeutic potential of these compounds in neurological disorders (Kayal et al., 2019).
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c30-23(26-19-9-1-2-10-19)14-5-6-15-27-24(31)21-12-3-4-13-22(21)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h3-4,7-8,11-13,16,19H,1-2,5-6,9-10,14-15,17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYLLRMKQRNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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